1-chloro-2-fluoro-4-isocyanatobenzene
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Overview
Description
1-chloro-2-fluoro-4-isocyanatobenzene is an organic compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol . This compound is characterized by the presence of a benzene ring substituted with chlorine, fluorine, and isocyanate groups. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-chloro-2-fluoro-4-isocyanatobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 1-chloro-2-fluorobenzene with phosgene (COCl2) in the presence of a catalyst to introduce the isocyanate group . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
1-chloro-2-fluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to form different products.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and amines or alcohols for addition reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-chloro-2-fluoro-4-isocyanatobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and compounds.
Biology and Medicine: The compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-4-isocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and alcohols. This reactivity is utilized in various synthetic applications to form ureas, carbamates, and other derivatives .
Comparison with Similar Compounds
1-chloro-2-fluoro-4-isocyanatobenzene can be compared with similar compounds such as:
2-Chloro-1-fluoro-4-isocyanatobenzene: Similar structure but with different positions of the substituents, leading to different reactivity and applications.
1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluorine atom, which can significantly alter its chemical properties and reactivity.
4-Fluorobenzyl isocyanate: Lacks the chlorine atom, which affects its reactivity and the types of reactions it can undergo.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H3ClFNO |
---|---|
Molecular Weight |
171.55 g/mol |
IUPAC Name |
1-chloro-2-fluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C7H3ClFNO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H |
InChI Key |
LCBGIAVOILEJRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)F)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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